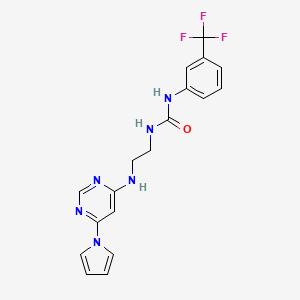
1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H17F3N6O and its molecular weight is 390.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a pyrimidine and pyrrole moiety, which are known for their diverse pharmacological properties. The trifluoromethyl group is also significant as it often enhances the biological activity of compounds by improving their lipophilicity and metabolic stability.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes:
- Pyrimidine ring : Contributes to the compound's biological activity.
- Pyrrole ring : Known for its role in various biological processes.
- Trifluoromethyl group : Enhances potency and selectivity in drug interactions.
Anticancer Properties
Recent studies have indicated that compounds containing pyrimidine and pyrrole derivatives exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown promise in inhibiting cancer cell proliferation. A study highlighted that certain pyrrole-based compounds could effectively induce apoptosis in cancer cells, suggesting a potential mechanism for anticancer activity .
Antidiabetic Activity
The compound's structural components suggest potential antihyperglycemic effects. Research on related pyrrolopyrimidine derivatives has demonstrated their ability to lower blood glucose levels in diabetic models. This activity is attributed to the modulation of insulin signaling pathways, making such compounds valuable in diabetes management .
Antimicrobial Activity
The biological relevance of this compound extends to antimicrobial properties. Compounds with similar structures have exhibited effectiveness against various bacterial strains, indicating their potential use as antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induced apoptosis in cancer cells | |
| Antidiabetic | Lowered blood glucose levels | |
| Antimicrobial | Effective against multiple bacterial strains |
Detailed Research Findings
- Anticancer Mechanism : In vitro studies have shown that compounds with a similar structure can inhibit cell cycle progression and promote apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
- Antidiabetic Mechanism : Pyrrole and pyrimidine derivatives have been observed to enhance insulin sensitivity in skeletal muscle cells, facilitating glucose uptake through GLUT4 translocation .
- Antimicrobial Efficacy : The presence of the trifluoromethyl group has been linked to increased membrane permeability, allowing better penetration into bacterial cells. Studies have reported minimum inhibitory concentrations (MICs) indicating potent antibacterial activity against Gram-positive and Gram-negative bacteria .
属性
IUPAC Name |
1-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O/c19-18(20,21)13-4-3-5-14(10-13)26-17(28)23-7-6-22-15-11-16(25-12-24-15)27-8-1-2-9-27/h1-5,8-12H,6-7H2,(H,22,24,25)(H2,23,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXOMZGNQQOMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














